tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the reaction of 2,5-dimethyl-1H-pyrrole with an appropriate acylating agent.
Acylation of piperidine: The piperidine ring is acylated using the previously formed pyrrole derivative.
Carbamate formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and acyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
tert-Butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl (4R,6R)-6-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester .
- 1-Boc-pyrazole-4-boronic acid pinacol ester .
Uniqueness
tert-Butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H29N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(2,5-dimethylpyrrol-1-yl)acetyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C18H29N3O3/c1-13-6-7-14(2)21(13)12-16(22)20-10-8-15(9-11-20)19-17(23)24-18(3,4)5/h6-7,15H,8-12H2,1-5H3,(H,19,23) |
InChI Key |
QGEYSFNVGAKADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N2CCC(CC2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.